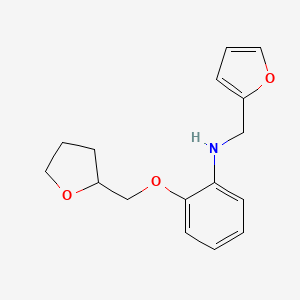

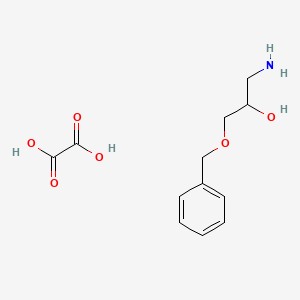

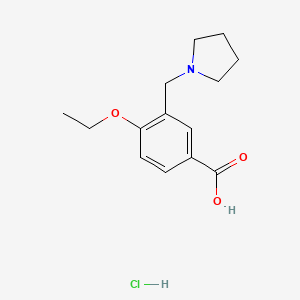

![molecular formula C14H11FO2 B1439799 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1178458-04-2](/img/structure/B1439799.png)

2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

The compound “2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid” is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . The presence of a carboxylic acid group (-COOH) and a methyl group (-CH3) suggests that it may have unique properties compared to the parent biphenyl compound.

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction is widely used for forming carbon-carbon bonds between two different organic groups .Molecular Structure Analysis

The molecular structure of this compound would likely consist of two phenyl rings connected at the 1 and 1’ positions, with a fluorine atom attached to the 2’ position and a methyl group attached to the 5’ position of one of the phenyl rings. The carboxylic acid group would be attached to the 3 position of the other phenyl ring .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The aromatic rings could undergo electrophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation in Cancer Research

A study by Karthikeyan et al. (2017) focused on the synthesis of novel compounds including 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid derivatives and evaluated their antiproliferative effects against breast cancer cell lines. These compounds showed significant potential as leads for the development of cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).

Applications in Organic Synthesis and Material Science

Enzymatic Synthesis and Chirality

A study by Terao et al. (2003) explored the enzymatic synthesis of α-Methyl-α-(2-fluoro-4-biphenylyl)propionic acid, a related compound, demonstrating the potential of using enzymes for the asymmetric synthesis of chiral compounds. This approach offers a promising pathway for the synthesis of optically active compounds in pharmaceutical and material sciences (Terao, Ijima, Kakidani, & Ohta, 2003).

Metal-Free Organic Synthesis

Culf et al. (2015) conducted a study on the metal-free synthesis of anthranilic acid derivatives, including 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid. This research is pivotal in demonstrating environmentally friendly and efficient synthesis pathways for complex organic molecules (Culf, Čuperlović-Culf, Ouellette, & Decken, 2015).

Fluorinated Nanocomposites

Sumino et al. (2014) explored the preparation and properties of fluorinated carboxylic acid/silica nanocomposites. This study shows the potential applications of fluorinated compounds, like 2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid, in the field of nanotechnology and materials science (Sumino, Ise, Saito, Nishida, Noguchi, & Sawada, 2014).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation, pain sensation, and cellular growth .

Pharmacokinetics

Similar compounds are known to be well-absorbed, widely distributed in the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to cause various effects at the molecular and cellular level, such as modulation of enzyme activity, alteration of cell signaling pathways, and changes in gene expression .

Action Environment

The action, efficacy, and stability of 2’-Fluoro-5’-methyl-[1,1’-biphenyl]-3-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .

Eigenschaften

IUPAC Name |

3-(2-fluoro-5-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-5-6-13(15)12(7-9)10-3-2-4-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXXLECALKOFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681126 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1178458-04-2 | |

| Record name | 2'-Fluoro-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

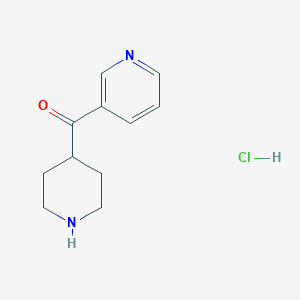

![N-{4-[(2-Bromoacetyl)amino]phenyl}propanamide](/img/structure/B1439717.png)

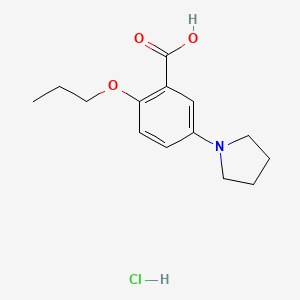

![N-Methyl-3-[(tetrahydro-2-furanylmethyl)amino]-propanamide](/img/structure/B1439724.png)

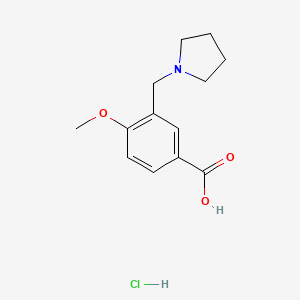

![N-(4-{[Benzyl(methyl)amino]sulfonyl}phenyl)-2-bromoacetamide](/img/structure/B1439730.png)

![2-{[(1-Methyl-1H-pyrazol-4-YL)methyl]-amino}ethanol dihydrochloride](/img/structure/B1439733.png)

![2-Bromo-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B1439734.png)